molecular formula C9H12N2O3S B13044270 Methyl 5-morpholinothiazole-4-carboxylate

Methyl 5-morpholinothiazole-4-carboxylate

Cat. No.: B13044270
M. Wt: 228.27 g/mol
InChI Key: HUYRLGLVLVAKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-morpholinothiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-morpholinothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate, N-bromosuccinimide, and thiourea, the compound can be synthesized via a one-pot procedure . This method is efficient and yields the desired product under mild reaction conditions.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of eco-friendly solvents and catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Methyl 5-morpholinothiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-morpholinothiazole-4-carboxylate is unique due to the presence of both a thiazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 5-morpholin-4-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-13-9(12)7-8(15-6-10-7)11-2-4-14-5-3-11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYRLGLVLVAKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.